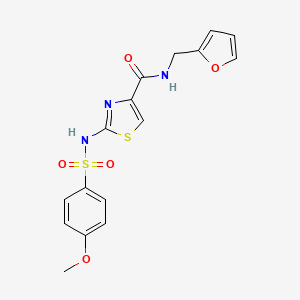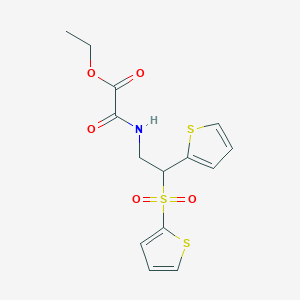![molecular formula C13H20O4 B2862602 5-(Ethoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid CAS No. 24238-73-1](/img/structure/B2862602.png)
5-(Ethoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Ethoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid is a bicyclic compound with the molecular formula C₁₃H₂₀O₄ and a molecular weight of 240.14 g/mol . This compound is characterized by its unique bicyclo[3.2.2]nonane structure, which is a rigid and stable framework often found in various biologically active molecules.
Méthodes De Préparation
The synthesis of 5-(Ethoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the multicomponent reaction of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . This reaction typically proceeds under mild conditions and can be catalyzed by various reagents to yield the desired bicyclic structure.
Analyse Des Réactions Chimiques
5-(Ethoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts for amination reactions and other organometallic reagents . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include functionalized derivatives of the bicyclic core structure.
Applications De Recherche Scientifique
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of the bicyclo[3.2.2]nonane structure have shown potential as anticancer agents and other therapeutic applications . Additionally, this compound can be used in the development of molecular tweezers and ion receptors due to its rigid and stable framework .
Mécanisme D'action
The mechanism of action of 5-(Ethoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application. For example, in anticancer research, derivatives of this compound may interact with cellular pathways involved in cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
5-(Ethoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid can be compared with other similar bicyclic compounds, such as bicyclo[3.3.1]nonane derivatives. While both structures share a rigid and stable framework, the bicyclo[3.2.2]nonane structure is unique in its specific arrangement of carbon atoms, which can influence its chemical reactivity and biological activity . Similar compounds include various functionalized bicyclo[3.3.1]nonanes and their heteroanalogues .
Propriétés
IUPAC Name |
5-ethoxycarbonylbicyclo[3.2.2]nonane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-2-17-11(16)13-5-3-4-12(6-8-13,7-9-13)10(14)15/h2-9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRVQZOJASYKQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCCC(CC1)(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5,5,7,7-tetramethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2862523.png)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole](/img/structure/B2862525.png)



![Rel-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2862532.png)
![2-(((3-Methylimidazo[2,1-b]thiazol-6-yl)methyl)thio)-5-nitrobenzo[d]thiazole](/img/structure/B2862533.png)



![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide](/img/structure/B2862542.png)
